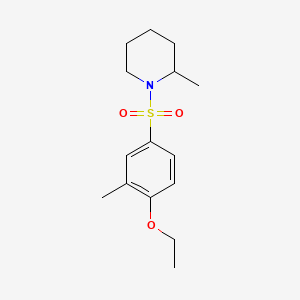

![molecular formula C10H6F3N5S B604337 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline CAS No. 1225501-12-1](/img/structure/B604337.png)

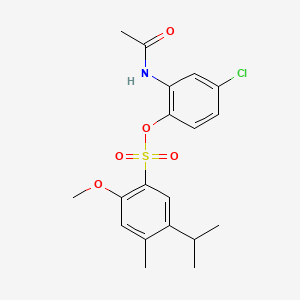

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms .

Synthesis Analysis

The synthesis of these derivatives involves the design and creation of new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Molecular Structure Analysis

The molecular structure of these compounds was characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS . The kinetic evaluations of 6a as the most potent derivative recorded a competitive type of inhibition .Chemical Reactions Analysis

These compounds have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87±0.09 to 8.32±1.21 µM as compared with thiourea as the positive control (IC50=22.54±2.34 µM) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their antifungal activities and their inhibitory activities against urease .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

The synthesis and evaluation of novel derivatives containing the 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole scaffold have demonstrated substantial anticancer properties. These compounds, through a strategic combination of pharmacologically compatible molecules, have shown significant cytostatic and cytotoxic antineoplastic activity in vitro, with relatively low acute toxicities in vivo, suggesting high therapeutic ratios. In silico screening has revealed potential protein targets, including apoptotic protease-activating factor 1 (APAF1) and tyrosine-protein kinase HCK, which may be involved in the biological activities of active analogues (Charitos et al., 2016). Moreover, fluorinated derivatives have shown moderate to good antiproliferative potency against various cancerous cell lines, indicating the potential of these compounds in the development of anticancer drugs (Chowrasia et al., 2017).

Antimicrobial Activities

Several synthesized derivatives have been evaluated for their antimicrobial properties, demonstrating significant inhibition against various strains when compared to standard drugs. This includes both antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds in addressing microbial infections (Swamy et al., 2006).

Molecular Recognition Properties

Novel heterocyclic molecular tweezers with arms of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol have been synthesized, exhibiting excellent selectivity for arylamines. The selective sequence and the supramolecular complexes formed suggest that the driving forces for molecular recognition are mainly derived from hydrogen bonding and π-π stacking interaction between host and guest molecules, highlighting the potential application of these compounds in molecular recognition and sensing technologies (Mei, 2013).

Synthesis and Bioactivity of Novel Derivatives

The condensation of 4-amino-5-[2-(4-chlorophenoxymethylbenzimidazole)-1-methylene]-3-mercapto-1,2,4-triazole with various aromatic acids has led to the synthesis of a novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. These compounds have shown significant inhibitory activity against E. coli methionine aminopeptidase (EcMetAP1), suggesting potential applications in addressing bacterial infections (Li et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Result of Action

Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activities), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes can lead to significant biochemical changes, including alterations in pH regulation, neurotransmitter breakdown, and phosphate metabolism. The interactions between this compound and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and death. The impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to carbonic anhydrase results in the inhibition of the enzyme’s activity, which can disrupt pH homeostasis in cells . Additionally, this compound can interact with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired pharmacological activity without inducing toxicity. The dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-1-3-6(14)4-2-5/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATCXYZMGFJRMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

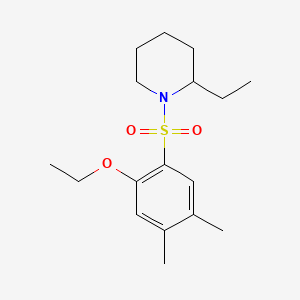

![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)

![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)

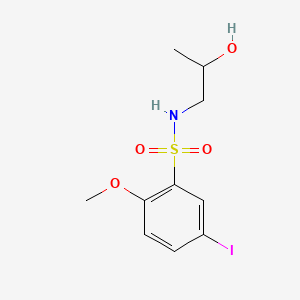

![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)

![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)

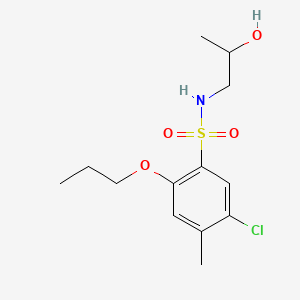

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)